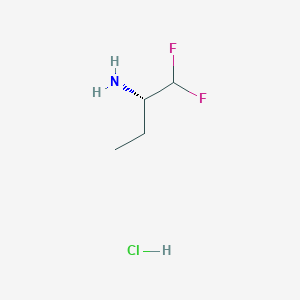

(2S)-1,1-difluorobutan-2-amine;hydrochloride

説明

The compound (2S)-1,1-difluorobutan-2-amine hydrochloride is a fluorinated amine salt characterized by a four-carbon backbone (butanamine) with two fluorine atoms attached to the first carbon (C1) and an amine group on the second carbon (C2) in the (S)-configuration. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical or synthetic applications. Its molecular formula is C₄H₉F₂N·HCl, with a molecular weight of 157.58 g/mol (calculated from and ). The stereochemistry at C2 is critical, as enantiomeric purity often influences biological activity and pharmacokinetics.

This compound is structurally related to ephedrine derivatives (e.g., (1R,2S)-ephedrine hydrochloride, ) but lacks the aromatic phenyl group, instead featuring fluorinated alkyl chains. Its synthesis likely involves asymmetric catalysis or resolution to achieve the (S)-configuration, followed by HCl salt formation.

特性

IUPAC Name |

(2S)-1,1-difluorobutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-2-3(7)4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBUHXKNAHKAPX-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,1-difluorobutan-2-amine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of a suitable starting material, such as butan-2-amine.

Fluorination: The introduction of fluorine atoms is achieved through a fluorination reaction. This can be done using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

Resolution: The resulting mixture is then subjected to chiral resolution to obtain the (2S)-enantiomer.

Formation of Hydrochloride Salt: The final step involves the reaction of the (2S)-1,1-difluorobutan-2-amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The resolution of enantiomers can be achieved through techniques such as chromatography or crystallization. The formation of the hydrochloride salt is typically done in a controlled environment to ensure purity and consistency.

化学反応の分析

Types of Reactions

(2S)-1,1-difluorobutan-2-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

Oxidation: Oxidation can lead to the formation of difluorobutanone or other oxidized derivatives.

Reduction: Reduction can yield various amine derivatives with altered functional groups.

Substitution: Substitution reactions can produce compounds with different functional groups replacing the fluorine atoms.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

(2S)-1,1-Difluorobutan-2-amine; hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural properties allow it to interact with biological targets effectively. Research indicates that this compound can act as a building block for the synthesis of more complex molecules with therapeutic properties, particularly in the treatment of viral infections such as Hepatitis B virus (HBV) .

Case Study: Antiviral Activity

A notable study demonstrated that derivatives of (2S)-1,1-difluorobutan-2-amine; hydrochloride exhibited significant antiviral activity against HBV. The compound was utilized in the formulation of a pharmaceutical composition aimed at enhancing the efficacy of existing antiviral treatments . This study underscores the importance of fluorinated amines in developing novel antiviral agents.

Biochemical Studies

Understanding Biological Effects

The compound is also used in biochemical research to investigate the effects of fluorinated amines on biological systems. Its unique fluorine substituents can influence the physicochemical properties of amines, affecting their interaction with biological macromolecules .

Application in Enzyme Inhibition Studies

Research has shown that (2S)-1,1-difluorobutan-2-amine; hydrochloride can serve as an inhibitor for specific enzymes involved in metabolic pathways. By modifying enzyme activity, researchers can gain insights into metabolic processes and disease mechanisms .

Synthetic Chemistry

Building Block for Organic Synthesis

(2S)-1,1-Difluorobutan-2-amine; hydrochloride is utilized as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex organic molecules .

Fluorination Reactions

The incorporation of fluorine into organic compounds is known to enhance their stability and bioactivity. The use of (2S)-1,1-difluorobutan-2-amine; hydrochloride in synthetic protocols allows chemists to explore new pathways for synthesizing fluorinated compounds with potential applications in pharmaceuticals and agrochemicals .

Material Science

Development of Functional Materials

In material science, (2S)-1,1-difluorobutan-2-amine; hydrochloride is being explored for its potential to modify polymer properties. The introduction of fluorinated groups can improve the thermal stability and chemical resistance of polymers, which is crucial for applications in coatings and advanced materials .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antiviral agent development | Effective against HBV; used as a building block |

| Biochemical Studies | Enzyme inhibition studies | Influences metabolic pathways |

| Synthetic Chemistry | Organic synthesis building block | Enhances stability and reactivity |

| Material Science | Modification of polymer properties | Improves thermal stability and chemical resistance |

作用機序

The mechanism of action of (2S)-1,1-difluorobutan-2-amine;hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, leading to desired biological or chemical effects.

類似化合物との比較

Fluorinated Butanamine Derivatives

Key Differences :

- Fluorination : The trifluoro derivative (C1-CF₃, ) exhibits greater electronegativity and metabolic resistance compared to the difluoro analog.

- Chain Length : Hexan-2-amine derivatives () have longer carbon chains, altering solubility and bioavailability.

Chlorinated and Other Substituted Butanamines

Key Differences :

- Functional Groups : Chlorinated derivatives () may exhibit different reactivity profiles (e.g., nucleophilic substitution).

- Hydroxyl vs. Fluorine: The 2-butanol analog () introduces hydrogen-bonding capacity, contrasting with the hydrophobic fluorinated compounds.

Cyclic and Aromatic Derivatives

Key Differences :

- Aromatic vs. Aliphatic : Ephedrine derivatives () interact with adrenergic receptors due to the phenyl group, absent in aliphatic fluorinated amines.

- Cyclic Structures : Cyclopropane or cyclohexane derivatives () restrict conformational flexibility, affecting binding affinity.

Stability and Analytical Considerations

- Stability in Biological Matrices: (1R,2S)-Ephedrine HCl (MPPH) degrades by 11% in urine at 37°C/48 hours and >70% at -20°C/6 months due to microbial activity (E. coli) .

- Analytical Methods :

生物活性

(2S)-1,1-difluorobutan-2-amine hydrochloride is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound (2S)-1,1-difluorobutan-2-amine hydrochloride has the following structural formula:

- IUPAC Name : (2S)-1,1-difluoro-2-butanamine hydrochloride

- Molecular Formula : C₄H₉F₂N·HCl

- Molecular Weight : 139.58 g/mol

- Physical Form : Powder

- Purity : ≥95% .

The biological activity of (2S)-1,1-difluorobutan-2-amine hydrochloride can be attributed to its ability to interact with various biological targets. The introduction of fluorine atoms in organic compounds often enhances their lipophilicity, which can facilitate membrane permeability and influence pharmacokinetic properties. Studies have shown that fluorinated compounds can exhibit altered binding affinities and biological activities compared to their non-fluorinated counterparts.

Antimicrobial Activity

Research indicates that difluorinated compounds can serve as effective antimicrobial agents. For example, derivatives of difluorophosphonates have demonstrated significant inhibitory effects against bacterial enzymes such as E. coli deoxyxylulose 5-phosphate reductoisomerase (DXR), with IC50 values in the nanomolar range . The presence of fluorine atoms enhances the electrostatic interactions with the enzyme active site, leading to increased binding affinity and antimicrobial efficacy.

Study 1: Inhibition of Bacterial Growth

In a comparative study involving various difluorinated phosphonates, it was found that compounds similar to (2S)-1,1-difluorobutan-2-amine hydrochloride exhibited potent inhibition against E. coli. The most effective derivatives showed IC50 values as low as 9 nM, significantly outperforming traditional antibiotics like fosmidomycin . This suggests that (2S)-1,1-difluorobutan-2-amine hydrochloride could potentially be developed as an antimicrobial agent.

Study 2: Cellular Activity

Another investigation focused on the cellular activity of difluorinated compounds in cancer models. In this study, a related difluoro compound demonstrated a >300-fold improvement in biochemical potency compared to its ethylamine derivative in cellular assays, indicating the potential for therapeutic applications in oncology . The enhanced shape complementarity between the ligand and protein targets was attributed to the presence of fluorine atoms.

Research Findings Summary

| Aspect | Findings |

|---|---|

| Chemical Structure | Difluorinated amine with enhanced lipophilicity |

| Antimicrobial Activity | Potent inhibition against E. coli DXR with IC50 values ~9 nM |

| Cellular Activity | Significant improvements in potency for cancer treatment models |

| Mechanism | Enhanced binding due to fluorine-induced electrostatic interactions |

Q & A

Q. What are the optimal synthetic routes for (2S)-1,1-difluorobutan-2-amine hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : Enantioselective synthesis typically involves chiral precursors or catalysts. For example, Boc-protected L-alanine derivatives can serve as starting materials, followed by fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. The hydrochloride salt is formed by treating the free amine with HCl in anhydrous ether . To ensure enantiomeric purity, chiral HPLC or polarimetry should be employed post-synthesis. Reaction monitoring via NMR can track fluorination efficiency, as fluorine’s high NMR sensitivity aids in detecting intermediates .

Q. How can researchers characterize the hydrochloride salt form of this compound?

- Methodological Answer : Characterization involves:

- X-ray crystallography : Resolve stereochemistry and confirm the salt’s ionic structure.

- , , and NMR : Identify chemical shifts for the difluoro group (e.g., signals near -100 to -150 ppm for CF) and amine protons.

- FT-IR : Confirm the presence of NH stretching (~2500–3000 cm) and HCl counterion absorption.

- Elemental analysis : Verify C, H, N, and Cl content within ±0.4% theoretical values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to potential HCl vapor release during salt formation.

- Store the compound in airtight containers under inert gas (N/Ar) to prevent hygroscopic degradation.

- Dispose of waste via neutralization (e.g., with NaHCO) followed by hazardous waste disposal services .

Advanced Research Questions

Q. How do stereochemical and fluorination effects influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The (2S)-configuration and CF group sterically hinder nucleophilic attack at the β-carbon. Computational modeling (DFT or MD simulations) can predict reaction pathways. For example, fluorination reduces electron density at the amine, altering its pK (typically ~8–9 for hydrochlorides) and affecting protonation-dependent reactivity. Experimental validation via kinetic studies (e.g., monitoring SN2 reactions with alkyl halides) can quantify steric/electronic impacts .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Researchers should:

- Perform DSC/TGA to identify polymorphs.

- Use standardized solvent systems (e.g., water, DMSO, EtOH) for solubility tests.

- Compare data with structurally similar compounds (e.g., (2S)-2-amino-3-(phenylamino)propanoate dihydrochloride, which shares hygroscopicity challenges) .

Q. How can computational chemistry predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model binding to fluorophore-tagged proteins.

- MD simulations : Assess stability of amine-HCl interactions in aqueous environments (e.g., solvation free energy calculations).

- QSAR models : Correlate CF group electronegativity with inhibitory activity in enzyme assays (e.g., monoamine oxidases) .

Q. What experimental designs mitigate hygroscopicity issues during storage and handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。